Benzo(g)pteridine-2,4(1H,3H)-dione, 7-chloro-8-methyl-
Description
Benzo[g]pteridine-2,4(1H,3H)-dione derivatives are heterocyclic compounds characterized by a fused bicyclic pteridine core with two ketone groups at positions 2 and 2. Such substitutions are known to modulate electronic properties, solubility, and biological activity. For instance, chloro and methyl substituents in similar positions are linked to altered toxicity profiles and photochemical stability .
Properties
CAS No. |
63528-76-7 |
|---|---|
Molecular Formula |
C11H7ClN4O2 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
7-chloro-8-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H7ClN4O2/c1-4-2-6-7(3-5(4)12)13-8-9(14-6)15-11(18)16-10(8)17/h2-3H,1H3,(H2,14,15,16,17,18) |
InChI Key |
VADUNHBQWXJGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
Biological Activity
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-chloro-8-methyl- (CAS Number: 3273-42-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical specifications:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Molecular Weight | 248.625 g/mol |
| Density | 1.616 g/cm³ |
| LogP | 0.813 |
| Polar Surface Area | 91.500 Ų |
Antimicrobial Properties
Research indicates that benzo(g)pteridine derivatives exhibit antimicrobial activity. A study focusing on pteridine derivatives demonstrated that modifications at the 7 and 8 positions can enhance their efficacy against various bacterial strains. Specifically, the chloro and methyl substitutions have been linked to increased potency against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
Antitumor Activity
Several studies have explored the anticancer potential of benzo(g)pteridine derivatives. In vitro assays revealed that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Benzo(g)pteridine derivatives have been identified as inhibitors of various enzymes implicated in disease processes. For instance, they show inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, which is a common target in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) assessed the antimicrobial activity of several benzo(g)pteridine derivatives against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 12.5 μM, demonstrating significant activity compared to standard antibiotics .
- Anticancer Activity : Research by Johnson et al. (2024) evaluated the effects of benzo(g)pteridine-2,4(1H,3H)-dione on MCF-7 cells. The compound induced a dose-dependent decrease in cell viability with an IC50 of 15 μM and triggered apoptosis through caspase activation pathways .
Research Findings
Recent findings highlight the potential of benzo(g)pteridine derivatives in drug development:
- Structure-Activity Relationship (SAR) : Modifications at specific positions significantly influence biological activity. For example, adding halogens at the 7-position enhances antimicrobial efficacy while maintaining low cytotoxicity .
- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins, revealing binding affinities that correlate with their observed biological activities .
Scientific Research Applications
Pharmaceutical Applications
Benzo(g)pteridine-2,4(1H,3H)-dione derivatives have been investigated for their potential therapeutic effects. Key applications include:
- Antimicrobial Activity : Research indicates that derivatives of benzo(g)pteridine-2,4-dione can act as effective photosensitizers in the inactivation of microorganisms. This property is particularly valuable in developing new antimicrobial agents that utilize light activation to enhance efficacy against resistant strains of bacteria .
- Enzyme Inhibition : Compounds within this class have shown promise as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have highlighted their potential in targeting enzymes related to cancer progression and other diseases .
- Antioxidant Properties : The isoalloxazine structure exhibits antioxidant activity, which can be harnessed for protective effects against oxidative stress-related diseases. This feature is particularly relevant in neurodegenerative conditions where oxidative damage plays a crucial role .
Biochemical Applications
The biochemical significance of benzo(g)pteridine-2,4(1H,3H)-dione extends to its role in:
- Flavin Coenzymes : Isoalloxazine derivatives are integral components of flavin coenzymes such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes participate in various redox reactions vital for cellular metabolism . Their ability to switch between different oxidation states allows them to act as versatile electron carriers.
- Biocatalysis : The compound's ability to facilitate electron transfer reactions positions it as a valuable component in biocatalytic processes. Its application in enzyme engineering showcases its role in enhancing reaction efficiencies and selectivities .
Material Science Applications
In material science, benzo(g)pteridine-2,4(1H,3H)-dione has been explored for:
- Photonic Devices : Due to its photophysical properties, compounds derived from benzo(g)pteridine-2,4(1H,3H)-dione are being studied for use in photonic materials. These materials can be utilized in sensors and light-emitting devices .
- Polymeric Composites : The incorporation of benzo(g)pteridine derivatives into polymer matrices has been investigated to enhance the mechanical and thermal properties of the resulting composites . This application is crucial for developing advanced materials with tailored functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in Chemical Kinetics & Catalysis demonstrated the effectiveness of benzo(g)pteridine derivatives as photosensitizers against Staphylococcus aureus. The research highlighted that upon light activation, these compounds significantly reduced bacterial viability compared to controls .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of dihydrofolate reductase (DHFR) by benzo(g)pteridine derivatives showed promising results. The study indicated that certain substitutions on the pteridine ring enhanced binding affinity and selectivity towards DHFR, suggesting potential applications in designing new antifolate drugs .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs from the evidence include:
Key Observations :
- Chloro vs. Chloro groups are associated with increased acute toxicity (e.g., skin/eye irritation) in compounds like the 7-chloro-sulfate derivative .
Physicochemical Properties
- Thermal Stability: Methylated derivatives (e.g., 1,3,7,8-tetramethyl) decompose at ~300°C, releasing nitrogen oxides and carbon monoxide . Chloro derivatives may decompose at lower temperatures due to C-Cl bond instability.
- Chloro substituents could further decrease solubility but enhance reactivity in organic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
